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Compound of Interest

Compound Name:
Demethylamino Ranitidine

Acetamide Sodium

Cat. No.: B119245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the

treatment of conditions caused by excess stomach acid. The purity of any active

pharmaceutical ingredient (API) is critical for its safety and efficacy. Ranitidine Impurity D is a

known impurity of Ranitidine that requires careful characterization and control. This technical

guide provides a comprehensive overview of the known physicochemical properties of

Ranitidine Impurity D, detailed experimental protocols for its analysis, and a logical

representation of its relationship to the parent compound.

Physicochemical Properties
Ranitidine Impurity D, chemically known as N-[2-[[[5-[(dimethylamino)methyl]furan-2-

yl]methyl]sulfanyl]ethyl]-2-nitroacetamide, is a substance that requires thorough

characterization to ensure the quality of ranitidine drug products. While extensive experimental

data for some properties are not publicly available, the following table summarizes the key

known and predicted physicochemical characteristics of this impurity.
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Property Value Source

Chemical Name

N-[2-[[[5-

[(dimethylamino)methyl]furan-

2-yl]methyl]sulfanyl]ethyl]-2-

nitroacetamide

[1][2]

Synonyms
Ranitidine EP Impurity D,

Ranitidine BP Impurity D
[2]

CAS Number 117846-02-3 [3][4]

Molecular Formula C12H19N3O4S [1][3][4]

Molecular Weight 301.36 g/mol [2][3][4]

Physical State Solid (powder) [5]

Boiling Point 476.9 ± 45.0 °C (Predicted) [6]

pKa 6.06 ± 0.29 (Predicted) [6]

Storage 2-8°C [7]

Experimental Protocols
Accurate determination of Ranitidine Impurity D is crucial for quality control. High-Performance

Liquid Chromatography (HPLC) is a widely adopted technique for the separation and

quantification of ranitidine and its impurities.

High-Performance Liquid Chromatography (HPLC) for
the Determination of Ranitidine and its Impurities
This protocol is a composite based on established methods for the analysis of ranitidine and its

related substances.

Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or

Photodiode Array (PDA) detector.
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Chromatographic Conditions:

Column: A reversed-phase C18 column is typically used. For example, a 100 x 4.6 mm

column with 3 µm particle size.[8]

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is

commonly employed.

Solvent A: 0.1 M Ammonium acetate in water.

Solvent B: Methanol.

A typical gradient could start with a high percentage of Solvent A, gradually increasing

the percentage of Solvent B to elute the impurities and the active ingredient.

Flow Rate: 1.0 mL/min.

Column Temperature: 40°C.[8]

Detection Wavelength: UV detection at 230 nm or 322 nm.[8]

Injection Volume: 20 µL.

Sample Preparation:

Standard Solution: Accurately weigh and dissolve a reference standard of Ranitidine

Impurity D in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

Sample Solution: Accurately weigh the ranitidine drug substance or a crushed tablet and

dissolve it in the diluent to a suitable concentration for analysis.

All solutions should be filtered through a 0.45 µm filter before injection.

Data Analysis:

The identification of Ranitidine Impurity D is based on the retention time compared to the

reference standard.
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Quantification is achieved by comparing the peak area of the impurity in the sample

solution with the peak area of the standard solution.

Logical Relationship Diagram
The following diagram illustrates the relationship between Ranitidine and its impurity, Ranitidine

Impurity D. This relationship is primarily one of chemical structure, where the impurity is a

variant of the parent drug molecule, often formed during synthesis or degradation.

Ranitidine
(Active Pharmaceutical Ingredient)

Ranitidine Impurity D
(N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide)

Is a known impurity of

Click to download full resolution via product page

Relationship between Ranitidine and Impurity D.

Conclusion
This technical guide provides a summary of the currently available physicochemical information

for Ranitidine Impurity D. While some experimental data remains elusive in the public domain,

the provided analytical methodology offers a robust framework for its identification and

quantification. The logical diagram visually encapsulates the direct relationship between the

active pharmaceutical ingredient and this specific impurity. For researchers and professionals

in drug development, stringent control and a thorough understanding of such impurities are

paramount to ensuring the safety and quality of pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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